molecular formula C13H8N6O2S2 B2495216 6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide CAS No. 2094875-38-2

6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide

Cat. No. B2495216
M. Wt: 344.37
InChI Key: XTSORUZEYDWVLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It belongs to the class of sulfonamides, which are widely used as antibacterial agents. However, recent studies have shown that this compound has other potential uses, including as an anticancer agent. In

Scientific Research Applications

6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. One of the most promising applications is as an anticancer agent. Studies have shown that this compound has potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Mechanism Of Action

The mechanism of action of 6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. It has also been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.

Biochemical And Physiological Effects

Studies have shown that 6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide has several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and carbonic anhydrase IX. It has also been shown to induce DNA damage and activate the p53 pathway. In terms of physiological effects, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide in lab experiments is its potent antiproliferative activity against various cancer cell lines. It also has a relatively low toxicity profile compared to other anticancer agents. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its use. It also has limited solubility in aqueous solutions, which can make it challenging to administer in certain experiments.

Future Directions

There are several future directions for research on 6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide. One area of focus could be to further elucidate the mechanism of action and identify specific targets for the compound. Another area of focus could be to optimize the synthesis method to obtain higher yields and purity. Additionally, studies could be conducted to investigate the potential use of this compound in combination with other anticancer agents to enhance its efficacy. Finally, more preclinical studies could be conducted to evaluate the safety and efficacy of this compound in animal models.

Synthesis Methods

The synthesis of 6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide involves the reaction of 4-cyano-3-nitropyridine-2-sulfonamide with thiosemicarbazide in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain the final compound. The synthesis method has been optimized to obtain a high yield and purity of the compound.

properties

IUPAC Name

6-cyano-N-(3-pyridin-4-yl-1,2,4-thiadiazol-5-yl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N6O2S2/c14-7-10-1-2-11(8-16-10)23(20,21)19-13-17-12(18-22-13)9-3-5-15-6-4-9/h1-6,8H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSORUZEYDWVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)NC2=NC(=NS2)C3=CC=NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.